molecular formula C10H12ClNO2 B5741557 Methyl (3-chlorophenethyl)carbamate

Methyl (3-chlorophenethyl)carbamate

Cat. No.: B5741557
M. Wt: 213.66 g/mol
InChI Key: UUYWCADMDYCGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3-chlorophenethyl)carbamate is an organic compound with the molecular formula C10H12ClNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a chlorophenethyl group attached to a methyl carbamate moiety. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-chlorophenethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenethylamine with methyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction proceeds as follows:

3-chlorophenethylamine+methyl chloroformateMethyl (3-chlorophenethyl)carbamate+HCl\text{3-chlorophenethylamine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-chlorophenethylamine+methyl chloroformate→Methyl (3-chlorophenethyl)carbamate+HCl

The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-chlorophenethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines.

Scientific Research Applications

Methyl (3-chlorophenethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of methyl (3-chlorophenethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, resulting in the desired biological effects. For example, in pesticides, the compound inhibits acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death.

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorophenyl methylcarbamate
  • 2-chloroethyl methylcarbamate
  • 3,4-dichlorophenyl N-methylcarbamate

Uniqueness

Methyl (3-chlorophenethyl)carbamate is unique due to its specific structural features, such as the presence of a chlorophenethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it suitable for specific applications that other carbamates may not fulfill. For instance, its ability to inhibit certain enzymes with high specificity can be leveraged in the development of targeted therapeutic agents or selective pesticides.

Properties

IUPAC Name

methyl N-[2-(3-chlorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)12-6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYWCADMDYCGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 0, methyl chloroformate (4.6 g, 48 mmol) was added dropwise to a solution of 2-(3-chloro-phenyl)-ethylamine (5.0 g, 32 mmol) and Et3N (6.4 g, 64 mmol) in DCM (100 mL). After the addition, the mixture was stirred at room temperature for 0.5 hour. The organic layer was washed with water (3×30 mL), 1N HCl (20 mL) and brine (30 mL), dried over anhy. Na2SO4, filtered and concentrated in vacuo. After vacuum drying, the title compound was obtained (6.49 g, 95%) as a white solid. MS: 214.1 (M+H+).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.